molecular formula C37H34NOP B12497582 4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole

4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole

Cat. No.: B12497582
M. Wt: 539.6 g/mol
InChI Key: DTAFKIBAGPGWHR-UHFFFAOYSA-N
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Description

4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole is a complex organic compound that belongs to the class of phosphinooxazoline ligands. These ligands are known for their ability to coordinate with metals, making them valuable in various catalytic processes. The compound’s structure includes a tert-butyl group, a diphenylphosphanyl group, and a diphenyl-substituted oxazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a substitution reaction, where a suitable phosphine reagent reacts with the oxazole ring.

    Addition of the tert-Butyl Group: The tert-butyl group is added through an alkylation reaction, using a tert-butyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: The compound can participate in substitution reactions, where the diphenylphosphanyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.

    Substitution: Halides, bases, solvents like dichloromethane or tetrahydrofuran.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinooxazoline derivatives.

Scientific Research Applications

4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole involves its role as a ligand. The diphenylphosphanyl group coordinates with metal centers, facilitating various catalytic processes. The oxazole ring and tert-butyl group influence the steric and electronic properties of the ligand, enhancing its selectivity and reactivity in catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole is unique due to its specific combination of substituents, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective in enantioselective catalysis and coordination chemistry applications.

Properties

Molecular Formula

C37H34NOP

Molecular Weight

539.6 g/mol

IUPAC Name

[2-(4-tert-butyl-5,5-diphenyl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane

InChI

InChI=1S/C37H34NOP/c1-36(2,3)35-37(28-18-8-4-9-19-28,29-20-10-5-11-21-29)39-34(38-35)32-26-16-17-27-33(32)40(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-27,35H,1-3H3

InChI Key

DTAFKIBAGPGWHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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